(1-苄基-1H-吡唑-4-基)甲基胺 CAS No. 1153115-77-5"

>

(1-苄基-1H-吡唑-4-基)甲基胺 CAS No. 1153115-77-5"

>

(1-苄基-1H-吡唑-4-基)甲基胺

描述

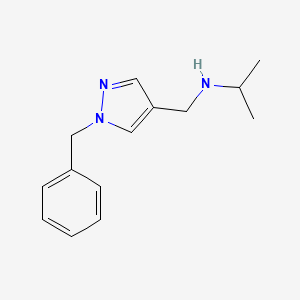

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

吡唑衍生物以其抗菌特性而闻名。合成新的化合物,例如“[(1-苄基-1H-吡唑-4-基)甲基]胺”,可以导致新型抗菌剂的开发。这些化合物可以针对一系列细菌和真菌病原体进行评估,以确定其抑制生长或杀死微生物的功效 .

降压潜力

含有吡唑部分的化合物已被评估其在治疗高血压方面的潜力。通过合成特定的衍生物并在动物模型中进行测试,研究人员可以评估降压效果并了解作用机制,这可能导致用于控制高血压的新治疗剂 .

抗氧化性能

吡唑衍生物的抗氧化能力是另一个令人关注的领域。这些化合物可以使用 DPPH 自由基清除试验等测定方法进行测试,以比较其与标准抗氧化剂的活性。这种应用对于开发能够保护细胞免受氧化应激的药物至关重要 .

抗癌活性

吡唑衍生物在抗癌研究中显示出希望。通过设计和合成新型化合物,科学家可以筛选它们对各种癌细胞系的细胞毒性。这项研究可能有助于发现具有提高疗效和减少副作用的新化疗药物 .

杀虫活性

农业部门可以从吡唑衍生物的杀虫特性中获益。可以合成新的化合物并测试它们保护作物免受昆虫损害的能力,这可能导致更安全、更有效的杀虫剂 .

抗分枝杆菌评估

通过合成吡唑衍生物,可以推进对抗结核病和其他分枝杆菌感染的斗争。这些化合物可以评估其抑制分枝杆菌生长的能力,为该领域的新药发现提供一条潜在途径 .

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

生物活性

(1-benzyl-1H-pyrazol-4-yl)methylamine is a compound characterized by a unique structure that includes a pyrazole ring, a benzyl group, and an isopropylamine moiety. Its molecular formula is C₁₂H₁₆N₃, with a molecular weight of approximately 229.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Synthesis and Structure

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine can be achieved through various methods, typically involving the reaction of benzyl hydrazine with an aldehyde to form a pyrazole intermediate, which is subsequently converted to the final product through amination reactions. The structural characteristics of this compound contribute to its reactivity and biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The biological activity of (1-benzyl-1H-pyrazol-4-yl)methylamine has been evaluated in various studies focusing on its interaction with biological targets.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpyrazole | C₁₁H₁₃N₂ | Lacks amine functionality; studied for anti-inflammatory effects. |

| 3-Methylpyrazole | C₇H₈N₂ | Simpler structure; used as a reagent in organic synthesis. |

| 5-Bromo-N-(pyrazolyl)methylamine | C₉H₈BrN₃ | Contains bromine; evaluated for anticancer activity. |

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of (1-benzyl-1H-pyrazol-4-yl)methylamine. For instance, compounds derived from pyrazole structures have shown significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole exhibited potent inhibitory effects on the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The following table summarizes the findings:

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These results indicate that (1-benzyl-1H-pyrazol-4-yl)methylamine may possess significant anticancer activity, warranting further investigation into its mechanisms of action.

The mechanism by which (1-benzyl-1H-pyrazol-4-yl)methylamine exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. Studies suggest that similar pyrazole derivatives may inhibit key signaling pathways involved in cancer cell proliferation and survival.

属性

IUPAC Name |

N-[(1-benzylpyrazol-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYTCCGPKKXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。